

Mass Spectrometry Fragmentation Pattern of 2-Methyl-5-nitrophenyl nitrate: A Comparative Guide

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Compound of Interest

Compound Name: 2-Methyl-5-nitrophenyl nitrate

CAS No.: 152460-07-6

Cat. No.: B136797

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Executive Summary

For researchers and drug development professionals working with energetic materials, agrochemical intermediates, or novel pharmaceutical scaffolds, the structural elucidation of aromatic nitrates presents a unique analytical challenge. **2-Methyl-5-nitrophenyl nitrate** ($C_7H_6N_2O_5$, Monoisotopic Mass: 198.027 Da) contains two highly labile functional groups: a nitrate ester ($-ONO_2$) and a nitro group ($-NO_2$).

This guide objectively compares the performance of Electron Ionization (EI-MS) versus Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for the analysis of this compound. By detailing the mechanistic causality behind its fragmentation—specifically the diagnostic "ortho effect"—this guide provides a self-validating framework for differentiating **2-Methyl-5-nitrophenyl nitrate** from its structural isomers.

Analytical Methodologies: EI-MS vs. ESI-MS/MS

The choice of ionization platform fundamentally dictates the fragmentation data you will acquire. Aromatic nitrates are notoriously fragile, requiring careful optimization to prevent premature in-source degradation.

Electron Ionization (EI-MS)

Under standard 70 eV EI conditions, the low O–NO₂ bond dissociation energy drives ultrafast fragmentation[1]. The molecular ion (M^{+•}, m/z 198) is typically absent or present at <1% relative abundance. The spectrum is overwhelmingly dominated by the [M - NO₂]⁺ fragment at m/z 152. While useful for library matching, EI-MS lacks the precursor-to-product traceability required for complex mixture analysis.

Electrospray Ionization (ESI-MS/MS)

Soft ionization via ESI in negative ion mode is the superior alternative. The highly electron-withdrawing nature of the nitro and nitrate ester groups facilitates efficient deprotonation, yielding a robust [M-H]⁻ precursor ion at m/z 197. Furthermore, at low orifice voltages, these compounds readily form stable adducts (e.g., [M+CH₃COO]⁻ at m/z 257) which can be isolated for targeted Collision-Induced Dissociation (CID)[2].

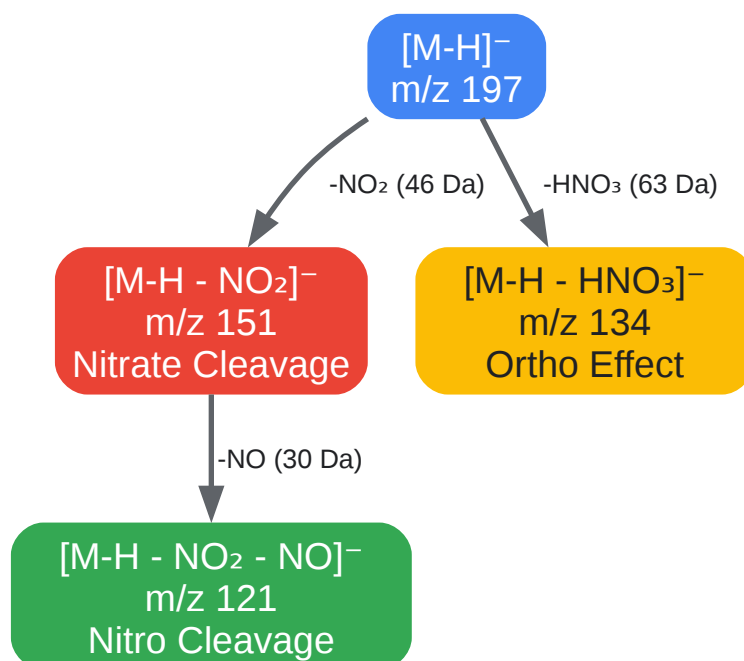
Table 1: Comparative Performance of Ionization Platforms

Parameter	GC-EI-MS	LC-ESI-MS/MS (Negative Mode)
Ionization Energy	Hard (70 eV)	Soft (Capillary Voltage ~2.5 kV)
Molecular Ion	Absent or negligible	Strong [M-H] ⁻ (m/z 197)
Primary Fragments	m/z 152 [M-NO ₂] ⁺	m/z 151, m/z 134, m/z 121
Sensitivity	Moderate (ng/mL)	High (pg/mL)
Primary Utility	Broad screening	Targeted MRM quantification & Isomer differentiation

Mechanistic Fragmentation Pathways (The "Why")

When the $[M-H]^-$ precursor (m/z 197) is subjected to CID in a triple quadrupole system, it undergoes a predictable series of neutral losses. Understanding the causality behind these cleavages is critical for assay validation.

- Pathway A: Nitrate Ester Cleavage (m/z 151): The weakest bond in the molecule is the O–NO₂ linkage. Homolytic or heterolytic cleavage results in the neutral loss of a nitrogen dioxide radical/molecule (46 Da), yielding a stable phenoxide-like intermediate at m/z 151. This is the primary thermodynamic sink for nitrate esters[1].
- Pathway B: The Ortho Effect (m/z 134): The spatial proximity of the C2-methyl group to the C1-nitrate ester facilitates a unique intramolecular hydrogen transfer. Through a six-membered transition state, a hydrogen atom from the methyl group migrates to the nitrate group, resulting in the neutral loss of nitric acid (HNO₃, 63 Da)[3]. This generates a highly conjugated quinone methide radical anion at m/z 134. This pathway is structurally diagnostic.
- Pathway C: Nitroaromatic Degradation (m/z 121): The C5-nitro group undergoes classic nitroaromatic fragmentation. Following the initial loss of the nitrate ester, the remaining nitro group expels nitric oxide (NO, 30 Da) to yield m/z 121, often followed by the loss of carbon monoxide (CO, 28 Da)[3].



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ESI-MS/MS negative ion fragmentation pathway of **2-Methyl-5-nitrophenyl nitrate**.

Comparative Isomer Analysis: Differentiating Structural Analogs

To ensure assay specificity, your method must be a self-validating system capable of distinguishing **2-Methyl-5-nitrophenyl nitrate** from isomers like 2-Methyl-4-nitrophenyl nitrate.

While both isomers will exhibit the m/z 197 \rightarrow 151 transition (loss of NO_2 from the nitrate ester), the relative abundance of the m/z 134 fragment will differ. Although both possess the ortho-methyl/nitrate arrangement, the para- vs. meta- positioning of the strongly electron-withdrawing nitro group alters the electron density of the aromatic ring, shifting the activation energy required for the ortho-effect hydrogen transfer. Monitoring the ratio of the m/z 151 to m/z 134 product ions provides a definitive, self-validating fingerprint for the specific isomer.

Table 2: MRM Transitions and Diagnostic Value

Precursor Ion (m/z)	Product Ion (m/z)	Neutral Loss	Collision Energy (eV)	Diagnostic Value
197.0	151.0	46 Da (NO_2)	15	Primary quantifier (Confirms nitrate ester)
197.0	134.0	63 Da (HNO_3)	20	Qualifier 1 (Confirms ortho methyl-nitrate orientation)
197.0	121.0	76 Da ($\text{NO}_2 + \text{NO}$)	25	Qualifier 2 (Confirms nitroaromatic core)

Self-Validating Experimental Protocol

To achieve reproducible results, the following LC-ESI-MS/MS protocol minimizes in-source fragmentation while maximizing MRM sensitivity.

Step 1: Sample Preparation

- Dissolve the analyte in LC-MS grade Methanol to a stock concentration of 1 mg/mL.
Causality: Nitrate esters are prone to hydrolysis in aqueous environments at extreme pH; methanol provides a stable, volatile matrix.
- Dilute to a working concentration of 100 ng/mL using 50:50 Methanol:Water containing 5 mM Ammonium Acetate.

Step 2: Chromatographic Separation

- Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: Water + 5 mM Ammonium Acetate.
- Mobile Phase B: Methanol.
- Gradient: 10% B to 90% B over 5 minutes. Causality: The acetate buffer stabilizes the pH and promotes the formation of $[M-H]^-$ and $[M+CH_3COO]^-$ adducts in the source.

Step 3: Mass Spectrometry (Triple Quadrupole)

- Polarity: Negative ESI.
- Capillary Voltage: -2.5 kV (Keep low to prevent in-source NO_2 loss).
- Desolvation Temperature: 300°C.
- Q1/Q3 Resolution: Unit (0.7 Da FWHM).



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Step-by-step LC-ESI-MS/MS workflow for the targeted analysis of aromatic nitrates.

References

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Sources

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